An In-Depth Technical Guide to 2',5'-Dichloroacetanilide (CAS Number 2621-62-7)
An In-Depth Technical Guide to 2',5'-Dichloroacetanilide (CAS Number 2621-62-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction and Strategic Importance
2',5'-Dichloroacetanilide, with the CAS number 2621-62-7, is a chlorinated aromatic amide that serves as a pivotal building block in synthetic organic chemistry. Its strategic importance lies in the versatile reactivity of its functional groups: the acetamido moiety and the dichlorinated phenyl ring. This guide provides a comprehensive technical overview of 2',5'-dichloroacetanilide, including its synthesis, physicochemical properties, spectral characterization, chemical reactivity, and its role as a key intermediate in the production of high-value chemicals, with a particular focus on its relevance to the pharmaceutical industry.
Physicochemical and Spectral Data
A thorough understanding of the physical and chemical properties of 2',5'-dichloroacetanilide is fundamental for its application in synthesis and for quality control.
Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇Cl₂NO | [1] |
| Molecular Weight | 204.05 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 134-137 °C | |
| Boiling Point | 346.2 °C at 760 mmHg (Predicted) | |
| Density | 1.393 g/cm³ (Predicted) | |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether. | |
| CAS Number | 2621-62-7 | [1] |
Spectral Characterization
The structural identity and purity of 2',5'-dichloroacetanilide are confirmed through various spectroscopic techniques.
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¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons and the methyl and amine protons of the acetamido group.[2] The aromatic region typically shows a complex splitting pattern due to the dichlorosubstitution. The methyl protons of the acetyl group appear as a singlet, and the amide proton also gives a singlet.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum is expected to show distinct signals for the two carbonyl carbons, the methyl carbon, and the six aromatic carbons. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing chloro and acetamido groups.
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Infrared (IR) Spectroscopy: The IR spectrum of 2',5'-dichloroacetanilide would exhibit characteristic absorption bands for the N-H stretching of the secondary amide, the C=O stretching of the amide carbonyl group, and C-Cl stretching vibrations, as well as aromatic C-H and C=C stretching.
-
Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight of 2',5'-dichloroacetanilide. The fragmentation pattern can provide further structural information.
Synthesis and Manufacturing
The primary route for the synthesis of 2',5'-dichloroacetanilide is the acetylation of 2,5-dichloroaniline. This reaction is a standard N-acetylation, a widely used transformation in organic synthesis to protect amine groups or to introduce an acetamido functionality.
Precursor Synthesis: 2,5-Dichloroaniline
The key starting material, 2,5-dichloroaniline, is typically produced via the reduction of 2,5-dichloronitrobenzene.[3]
Caption: Synthesis of 2,5-dichloroaniline from 2,5-dichloronitrobenzene.
Experimental Protocol: Catalytic Hydrogenation of 2,5-Dichloronitrobenzene [3]
-
Reaction Setup: In a suitable hydrogenation reactor, a solution of 2,5-dichloronitrobenzene in an appropriate solvent (e.g., ethanol, ethyl acetate) is prepared.
-
Catalyst Addition: A catalytic amount of a hydrogenation catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), is added to the solution.
-
Hydrogenation: The reactor is purged and then pressurized with hydrogen gas. The reaction mixture is agitated at a controlled temperature until the theoretical amount of hydrogen is consumed.
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Workup and Purification: Upon completion, the catalyst is removed by filtration. The solvent is then evaporated under reduced pressure to yield crude 2,5-dichloroaniline, which can be further purified by recrystallization or distillation.
Synthesis of 2',5'-Dichloroacetanilide
The acetylation of 2,5-dichloroaniline can be achieved using various acetylating agents, with acetic anhydride being the most common.
Caption: Acetylation of 2,5-dichloroaniline to form 2',5'-dichloroacetanilide.
Experimental Protocol: Acetylation of 2,5-Dichloroaniline with Acetic Anhydride [4]
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Dissolution: 2,5-dichloroaniline is dissolved in a suitable solvent, such as glacial acetic acid or an aqueous acidic solution to form the hydrochloride salt.
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Acetylation: Acetic anhydride is added to the solution. The reaction is often carried out in the presence of a base like sodium acetate to neutralize the acetic acid byproduct and drive the reaction to completion.
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Precipitation and Isolation: The reaction is typically exothermic. Upon addition of the reagents, 2',5'-dichloroacetanilide often precipitates out of the solution. The mixture is cooled to ensure complete precipitation.
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Filtration and Washing: The solid product is collected by vacuum filtration and washed with cold water to remove any unreacted starting materials and salts.
-
Purification: The crude 2',5'-dichloroacetanilide can be purified by recrystallization from a suitable solvent system, such as aqueous ethanol, to yield a product of high purity.
Chemical Reactivity and Synthetic Applications
The chemical reactivity of 2',5'-dichloroacetanilide is dictated by its two main functional domains: the acetamido group and the dichlorinated aromatic ring.
Reactions of the Acetamido Group
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Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to regenerate 2,5-dichloroaniline. This reaction is often employed when the acetamido group is used as a protecting group for the amine functionality during other synthetic transformations.
Reactions of the Aromatic Ring
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Electrophilic Aromatic Substitution: The acetamido group is an activating, ortho-, para-directing group for electrophilic aromatic substitution.[5] However, its activating effect is moderate because the nitrogen lone pair is also delocalized onto the adjacent carbonyl group. The two chlorine atoms are deactivating but also ortho-, para-directing. The substitution pattern on the ring will, therefore, be influenced by a combination of these electronic effects and steric hindrance.
A key transformation of 2',5'-dichloroacetanilide is its nitration. The introduction of a nitro group onto the aromatic ring is a crucial step in the synthesis of more complex molecules. The nitration of substituted acetanilides is a well-established reaction, typically carried out using a mixture of nitric acid and sulfuric acid.[6]
Caption: Electrophilic nitration of 2',5'-dichloroacetanilide.
Application in Drug Development: A Key Intermediate for Niclosamide
While 2',5'-dichloroacetanilide is a precursor for various dyes and agrochemicals, its relevance to the pharmaceutical industry is highlighted by its role as a potential intermediate in the synthesis of the anthelmintic drug Niclosamide .[7] Niclosamide is synthesized from 5-chlorosalicylic acid and 2-chloro-4-nitroaniline.[7]
The synthesis of the 2-chloro-4-nitroaniline intermediate can be envisioned as starting from 2',5'-dichloroacetanilide. This would involve a regioselective nitration of 2',5'-dichloroacetanilide to introduce a nitro group, followed by hydrolysis of the acetamido group to reveal the free amine.
Plausible Synthetic Pathway to a Niclosamide Precursor:
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Nitration: 2',5'-dichloroacetanilide is nitrated to yield 2',5'-dichloro-4'-nitroacetanilide.[8]
-
Hydrolysis: The resulting 2',5'-dichloro-4'-nitroacetanilide is then hydrolyzed to give 2,5-dichloro-4-nitroaniline.
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Amide Formation: This intermediate is then coupled with 5-chlorosalicylic acid to form Niclosamide.
This synthetic connection underscores the importance of 2',5'-dichloroacetanilide as a versatile starting material for accessing pharmaceutically active compounds.
Analytical Methodologies
The purity and concentration of 2',5'-dichloroacetanilide and its related compounds are typically determined using High-Performance Liquid Chromatography (HPLC).[9] A reverse-phase HPLC method with a C18 column is commonly employed.
Typical HPLC Conditions:
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Column: C18 reverse-phase column.
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with a small amount of acid like phosphoric acid or formic acid for MS compatibility).
-
Detection: UV detection at a wavelength where the aromatic ring exhibits strong absorbance.
This method can be adapted for the analysis of starting materials, intermediates, and the final product in a synthetic sequence, as well as for pharmacokinetic studies.[9]
Safety, Toxicology, and Metabolism
Safety and Handling
2',5'-Dichloroacetanilide should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be used in a well-ventilated area or a chemical fume hood. In case of contact with skin or eyes, the affected area should be rinsed immediately with plenty of water.
Toxicology
Specific toxicological data for 2',5'-dichloroacetanilide is limited. However, information on related chloroanilines and chloroacetanilides can provide some insights into its potential hazards. Chloroanilines are known to be toxic and can cause methemoglobinemia.[10] Chronic exposure to some chloroacetanilide herbicides has been associated with tumorigenicity in animal studies.[3]
Metabolism
The metabolism of 2',5'-dichloroacetanilide has not been extensively studied. However, based on the metabolism of other chloroacetanilides, it is likely to undergo biotransformation in the liver.[11] Potential metabolic pathways could include:
-
Hydrolysis: Cleavage of the amide bond to yield 2,5-dichloroaniline and acetic acid.
-
Hydroxylation: Introduction of hydroxyl groups onto the aromatic ring, mediated by cytochrome P450 enzymes.
-
Conjugation: The resulting metabolites can be further conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate excretion.
Understanding the metabolic fate of 2',5'-dichloroacetanilide and its potential metabolites is crucial for assessing its toxicological profile, especially if it is considered as an intermediate in the synthesis of a drug substance where residual impurities may be present.
Conclusion
2',5'-Dichloroacetanilide is a valuable and versatile chemical intermediate with a well-defined synthesis and clear utility in the production of a range of chemical products. For researchers and professionals in drug development, its significance is particularly highlighted by its potential as a precursor to the active pharmaceutical ingredient Niclosamide. A thorough understanding of its synthesis, reactivity, and analytical characterization, as outlined in this guide, is essential for its effective and safe utilization in the laboratory and in industrial processes. Further research into its specific toxicological and metabolic profile would be beneficial for a complete assessment of its safety and environmental impact.
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